molecular formula C9H11N3O2S B14232785 2-(Carbamothioylamino)-4,6-dimethylpyridine-3-carboxylic acid CAS No. 806635-45-0

2-(Carbamothioylamino)-4,6-dimethylpyridine-3-carboxylic acid

Cat. No.: B14232785
CAS No.: 806635-45-0
M. Wt: 225.27 g/mol
InChI Key: QTGJTMKLMSGGHK-UHFFFAOYSA-N
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Description

2-(Carbamothioylamino)-4,6-dimethylpyridine-3-carboxylic acid is a complex organic compound with a unique structure that includes a pyridine ring substituted with carbamothioylamino and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carbamothioylamino)-4,6-dimethylpyridine-3-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Carbamothioylamino)-4,6-dimethylpyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing groups, while reduction may produce simpler derivatives of the original compound .

Scientific Research Applications

2-(Carbamothioylamino)-4,6-dimethylpyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Carbamothioylamino)-4,6-dimethylpyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives with carbamothioylamino and carboxylic acid groups. Examples include:

Uniqueness

What sets 2-(Carbamothioylamino)-4,6-dimethylpyridine-3-carboxylic acid apart is its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties that make it valuable for specific applications .

Properties

CAS No.

806635-45-0

Molecular Formula

C9H11N3O2S

Molecular Weight

225.27 g/mol

IUPAC Name

2-(carbamothioylamino)-4,6-dimethylpyridine-3-carboxylic acid

InChI

InChI=1S/C9H11N3O2S/c1-4-3-5(2)11-7(12-9(10)15)6(4)8(13)14/h3H,1-2H3,(H,13,14)(H3,10,11,12,15)

InChI Key

QTGJTMKLMSGGHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C(=O)O)NC(=S)N)C

Origin of Product

United States

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